molecular formula C16H24N2O5S B273011 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine

1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine

Cat. No. B273011
M. Wt: 356.4 g/mol
InChI Key: UYQZNKFLLFQLNB-UHFFFAOYSA-N
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Description

1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine, also known as TAP or TAPS, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. TAP is a potent inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in regulating acid-base balance in the body. In

Mechanism of Action

1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine inhibits carbonic anhydrase by binding to the zinc ion in the active site of the enzyme. This binding prevents the hydration of carbon dioxide, leading to a decrease in the production of bicarbonate and protons. This mechanism of action has been well-studied and has been shown to be highly specific for carbonic anhydrase.
Biochemical and Physiological Effects:
The inhibition of carbonic anhydrase by 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has several biochemical and physiological effects. One of the most significant effects is the decrease in the production of bicarbonate and protons. This can lead to a decrease in the acidity of body fluids, which can have therapeutic benefits in certain conditions, such as glaucoma and epilepsy.

Advantages and Limitations for Lab Experiments

1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has several advantages for use in lab experiments. It is a highly specific inhibitor of carbonic anhydrase, which makes it useful for studying the role of this enzyme in various physiological processes. Additionally, 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine is relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, there are also limitations to the use of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine in lab experiments. One limitation is that 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine is not a reversible inhibitor of carbonic anhydrase. This means that once it binds to the enzyme, it cannot be easily removed. Additionally, 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has a relatively short half-life in vivo, which can limit its usefulness in certain experiments.

Future Directions

There are several future directions for the study of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine. One potential direction is the development of more potent inhibitors of carbonic anhydrase. This could lead to the development of new therapies for conditions such as glaucoma and epilepsy.
Another future direction is the study of the role of carbonic anhydrase in other physiological processes. For example, carbonic anhydrase has been implicated in the regulation of blood pressure, and the inhibition of this enzyme could have therapeutic benefits in the treatment of hypertension.
Conclusion:
In conclusion, 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine is a potent inhibitor of carbonic anhydrase that has been extensively studied for its potential use in scientific research. The synthesis of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine is relatively straightforward, and its mechanism of action has been well-studied. 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has several advantages for use in lab experiments, but also has limitations that need to be considered. Finally, there are several future directions for the study of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine that could lead to the development of new therapies for a variety of conditions.

Synthesis Methods

The synthesis of 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with piperazine and acetic anhydride in the presence of a base. This reaction yields 1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine as a white crystalline solid, which can be purified through recrystallization.

Scientific Research Applications

1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine has been used extensively in scientific research for its ability to inhibit carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. This enzyme is involved in many physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrase has been shown to have therapeutic potential in the treatment of glaucoma, epilepsy, and certain types of cancer.

properties

Product Name

1-Acetyl-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine

Molecular Formula

C16H24N2O5S

Molecular Weight

356.4 g/mol

IUPAC Name

1-[4-(2,5-diethoxyphenyl)sulfonylpiperazin-1-yl]ethanone

InChI

InChI=1S/C16H24N2O5S/c1-4-22-14-6-7-15(23-5-2)16(12-14)24(20,21)18-10-8-17(9-11-18)13(3)19/h6-7,12H,4-5,8-11H2,1-3H3

InChI Key

UYQZNKFLLFQLNB-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C

Canonical SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C

Origin of Product

United States

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